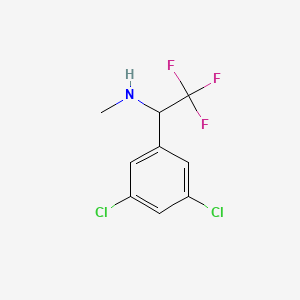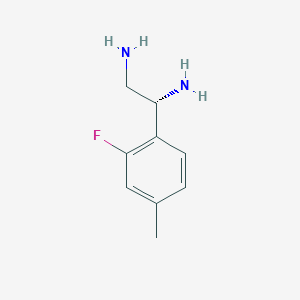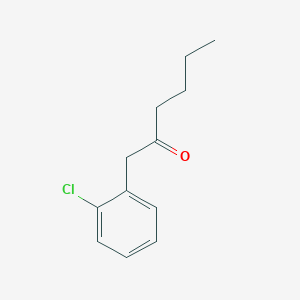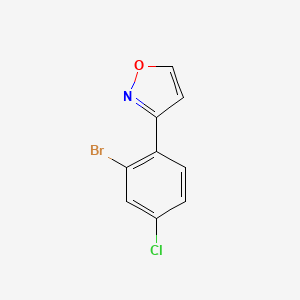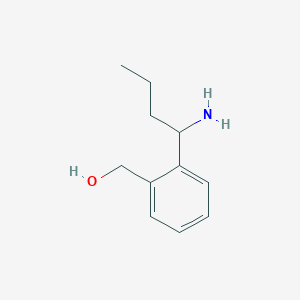
(2-(1-Aminobutyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1-Aminobutyl)phenyl)methanol: is an organic compound with the molecular formula C₁₁H₁₇NO It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Aminobutyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (2-(1-Aminobutyl)phenyl)ketone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(1-Aminobutyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of (2-(1-Aminobutyl)phenyl)ketone or aldehyde.
Reduction: Formation of (2-(1-Aminobutyl)phenyl)amine.
Substitution: Formation of (2-(1-Aminobutyl)phenyl)halides.
Wissenschaftliche Forschungsanwendungen
(2-(1-Aminobutyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2-(1-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amine group can participate in various biochemical reactions, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(1-Aminobutyl)phenyl)ketone
- (2-(1-Aminobutyl)phenyl)amine
- (2-(1-Aminobutyl)phenyl)aldehyde
Uniqueness
(2-(1-Aminobutyl)phenyl)methanol is unique due to its combination of a hydroxyl group and an amine group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
[2-(1-aminobutyl)phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3 |
InChI-Schlüssel |
SEQXHGREEQIGEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


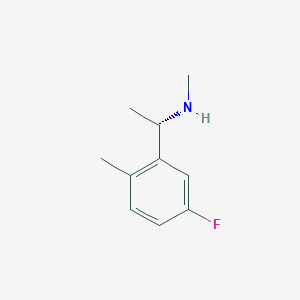

![5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15234771.png)
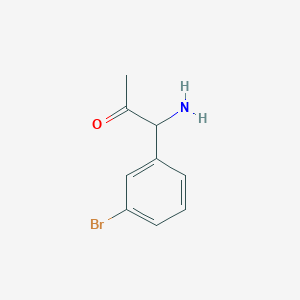
![6-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234773.png)
![N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B15234777.png)
![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)

